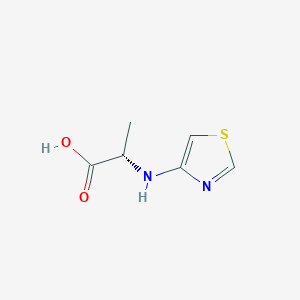

(4-Thiazolyl)alanine

Description

BenchChem offers high-quality (4-Thiazolyl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Thiazolyl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(1,3-thiazol-4-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4(6(9)10)8-5-2-11-3-7-5/h2-4,8H,1H3,(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALYNABLSOHPQK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313974 | |

| Record name | N-4-Thiazolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792154-35-9 | |

| Record name | N-4-Thiazolyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=792154-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Thiazolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Thiazolyl)alanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Non-Canonical Amino Acid

In the landscape of modern drug discovery and peptide engineering, the exploration of non-canonical amino acids (ncAAs) has opened new avenues for creating novel therapeutics with enhanced properties. Among these, (4-Thiazolyl)alanine, a heterocyclic amino acid analogue, has garnered significant attention for its unique structural features and diverse biological activities.[1][2] This guide provides an in-depth technical overview of (4-Thiazolyl)alanine, from its fundamental chemical structure and properties to its synthesis and burgeoning applications in pharmaceutical and biomedical research. For scientists and professionals in drug development, understanding the nuances of this compound is pivotal for harnessing its full potential in creating next-generation therapies.[1]

I. Core Chemical Identity and Physicochemical Profile

(4-Thiazolyl)alanine, systematically known as (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid, is characterized by the substitution of the phenyl ring in phenylalanine with a thiazole ring.[3] This seemingly subtle change imparts distinct electronic and steric properties that influence its biological interactions and metabolic stability.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[4]

-

Synonyms: L-Ala(4-thiazoyl)-OH, (S)-3-(4-Thiazolyl)alanine[5]

-

Molecular Weight: 172.21 g/mol [5]

-

SMILES: NC(O)=O[4]

-

InChI Key: WBZIGVCQRXJYQD-YFKPBYRVSA-N[4]

Physicochemical Properties Summary:

| Property | Value | Source |

| Appearance | White to off-white or pale yellow solid/powder.[1][3] | [1][3] |

| Solubility | Slightly soluble in water.[3] | [3] |

| pKa (Predicted) | 8.24 ± 0.16 | [3] |

| Storage | Store at 0 - 8 °C.[1] | [1] |

II. Synthesis of (4-Thiazolyl)alanine: A Practical Laboratory Protocol

The synthesis of (4-Thiazolyl)alanine is achievable through established organic chemistry methodologies. Below is a detailed, field-proven protocol adapted from literature procedures, designed for reproducibility in a standard laboratory setting.

Conceptual Workflow for the Synthesis of (4-Thiazolyl)alanine:

Caption: A simplified workflow for the synthesis of (4-Thiazolyl)alanine.

Detailed Step-by-Step Synthesis Protocol:

This protocol outlines the synthesis of 3-(2-amino-4-thiazolyl)-L-alanine, a closely related derivative, which illustrates the general principles that can be adapted for (4-Thiazolyl)alanine.

Materials:

-

3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt

-

Methanol

-

Triethylamine

Procedure:

-

Reaction Setup: In a suitable reactor, charge 37.6 kg (112 mol) of 3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt and 420 L of methanol.[6]

-

Base Addition: Stir the resulting slurry and add 34.4 kg of triethylamine.[6]

-

Reflux: Heat the slurry to reflux and maintain for 1 hour.[6]

-

Cooling and Crystallization: Cool the reaction mixture to 5°C to induce crystallization of the product.[6]

-

Isolation: Filter the solid product and wash it with 25 L of cold methanol.[6]

-

Drying: Dry the product to obtain 3-(2-amino-4-thiazolyl)-L-alanine as a white solid.[6]

Self-Validation: The purity and enantiomeric excess of the final product should be confirmed by chiral High-Pressure Liquid Chromatography (HPLC).[6] The structure can be further verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

III. Spectroscopic and Analytical Characterization

Characterization of (4-Thiazolyl)alanine is crucial for confirming its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring, typically in the aromatic region (δ 7-9 ppm), along with signals for the α-proton and β-protons of the alanine backbone.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbons of the thiazole ring, the carboxyl carbon, and the α- and β-carbons of the alanine moiety.[8][9]

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the C=N and C-S bonds of the thiazole ring.[10][11]

IV. Applications in Drug Discovery and Peptide Science

The incorporation of a thiazole ring into the alanine structure confers unique properties that are highly advantageous in drug design. Thiazole moieties are known to engage in various biological interactions and can enhance the pharmacological profile of a molecule.[12]

A. Anticancer Potential:

Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[12][13][14] These include:

-

Inhibition of Cell Proliferation: Thiazole-containing compounds can interfere with the cell cycle, leading to arrest and subsequent apoptosis of cancer cells.[13][14]

-

Induction of Apoptosis: The thiazole scaffold can trigger programmed cell death in tumor cells.[14]

-

Interference with Signaling Pathways: These derivatives can modulate key signaling pathways involved in cancer cell growth and survival.[14]

Logical Relationship of Thiazole Derivatives in Cancer Therapy:

Caption: The proposed mechanism of action for (4-Thiazolyl)alanine-based anticancer agents.

B. Antiviral Applications:

Recent studies have highlighted the utility of (4-Thiazolyl)alanine in the development of antiviral agents. Notably, peptide aldehydes incorporating this amino acid have shown potent in vitro inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[15] The thiazole moiety can also act as a pharmacological booster by moderating metabolism.[15]

C. Role in Peptide and Protein Engineering:

As a non-canonical amino acid, (4-Thiazolyl)alanine is a valuable building block in peptide synthesis to create peptidomimetics with enhanced stability and novel biological functions.[2] Its Fmoc-protected derivative, Fmoc-L-(4-thiazolyl)-Alanine, is commercially available and readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[16] The introduction of this ncAA can influence the conformation and binding affinity of peptides. For instance, it has been used as a substitute for histidine in peptides without compromising metal-binding capabilities.[17]

Experimental Workflow for Fmoc-SPPS using Fmoc-L-(4-Thiazolyl)alanine:

Caption: A standard workflow for solid-phase peptide synthesis incorporating (4-Thiazolyl)alanine.

D. Impact on Collagen Synthesis and Skin Health:

Emerging research indicates that (4-Thiazolyl)alanine can positively influence the dermal matrix by increasing the production of pro-collagen I. This suggests its potential application in skincare and wound healing, where promoting collagen synthesis is beneficial. The stability of collagen triple helices can be modulated by the incorporation of non-canonical amino acids.[18]

V. Conclusion and Future Perspectives

(4-Thiazolyl)alanine stands out as a non-canonical amino acid with significant promise for advancing drug discovery and materials science. Its unique thiazole moiety imparts favorable biological activities, including anticancer and antiviral properties, and offers a valuable tool for peptide engineering. As research continues to unravel the full extent of its capabilities, we can anticipate the development of novel therapeutics and biomaterials that leverage the distinct chemical and biological attributes of (4-Thiazolyl)alanine. The protocols and data presented in this guide serve as a foundational resource for researchers poised to explore the exciting potential of this versatile building block.

References

-

Aapptec. (n.d.). Fmoc-Ala(4-Thiazolyl)-OH [205528-32-1]. Retrieved from [Link]

- Çavuş, M. S., & Muğlu, H. (2021). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 7(1), 327-341.

- Zimmermann, M., et al. (2022). Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters, 13(12), 1963-1970.

- Singh, P., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-21.

- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.

- van Hest, J. C. M., & Kiick, K. L. (2010). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology, 14(3), 347-353.

- Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508.

- Lim, R. K., & Lin, Q. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383.

- Brodsky, B., & Thiagarajan, G. (2019). Frame Shifts Affect the Stability of Collagen Triple Helices. Biochemistry, 58(3), 195-203.

- Otani, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4478.

- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.

- ACS Publications. (2020). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters.

- Budisa, N. (2020). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 120(1), 209-247.

- Lau, J. L., & Dunn, M. K. (2018). Recent Advances in the Development of Therapeutic Peptides. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.

- Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.

- Muttenthaler, M., et al. (2021). Peptide-Based Drug Development. Journal of Medicinal Chemistry, 64(17), 13087-13093.

- ResearchGate. (n.d.). 1 H and 13 C NMR of L3.

- Papanikolopoulou, K., et al. (2013). Prediction of Collagen Stability from Amino Acid Sequence. Journal of Structural Biology, 183(2), 237-245.

-

PrepChem. (n.d.). Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. Retrieved from [Link]

- ResearchGate. (n.d.). Shows the FT-IR spectra of pure L-alanine single crystal.

- Zhang, Y., et al. (2014). First principles investigation of L-alanine in terahertz region. Journal of Biomedical Optics, 19(3), 037001.

- ResearchGate. (n.d.). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives.

- Al-Ghorbani, M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Frontiers in Chemistry, 11, 1248530.

- Gandhi, V. V., et al. (2022). Structure-guided design and cloning of peptide inhibitors targeting CDK9/cyclin T1 protein-protein interaction. Scientific Reports, 12(1), 1-14.

- de Matos, A. D., & Castanho, M. A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074.

- ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.

- ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(4-Thiazolyl)-L-alanine, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. 3-(4-Thiazolyl)-L-alanine | CAS 119433-80-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. peptide.com [peptide.com]

- 18. ethz.ch [ethz.ch]

The Multifaceted Biological Activities of (4-Thiazolyl)alanine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The non-proteinogenic amino acid (4-Thiazolyl)alanine has emerged as a versatile building block in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of (4-Thiazolyl)alanine and its derivatives. We delve into its established roles as an anticancer, antimicrobial, and antiviral agent, with a particular focus on its potent inhibition of the SARS-CoV-2 main protease. Furthermore, this guide details its efficacy in dermatological applications, highlighting its contribution to skin barrier enhancement and collagen remodeling. Methodologies for the chemical and enzymatic synthesis of (4-Thiazolyl)alanine are presented, alongside detailed protocols for the in vitro evaluation of its biological activities. This comprehensive resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this unique amino acid.

Introduction: The Rise of a Versatile Non-Proteinogenic Amino Acid

(4-Thiazolyl)alanine, a non-naturally occurring amino acid, has garnered significant attention within the scientific community for its unique structural features and consequent diverse biological activities. The incorporation of the thiazole ring into the alanine scaffold imparts distinct physicochemical properties that enhance its ability to interact with various biological targets. This has led to its exploration in a wide array of therapeutic areas, from infectious diseases to oncology and dermatology.[1][2] Its utility as a versatile building block in peptide synthesis allows for the creation of novel peptides and small molecules with improved potency, stability, and target specificity.[3][4] This guide will provide a comprehensive overview of the current understanding of (4-Thiazolyl)alanine's biological profile, offering a technical resource for its further investigation and application in drug development.

Synthesis of (4-Thiazolyl)alanine: Chemical and Enzymatic Approaches

The synthesis of (4-Thiazolyl)alanine can be achieved through various chemical and enzymatic methods. The choice of synthetic route often depends on the desired stereochemistry and the scale of production.

Chemical Synthesis

A common approach to synthesizing derivatives of (4-Thiazolyl)alanine involves the Hantzsch thiazole synthesis. This method typically utilizes a reaction between an α-haloketone and a thioamide. For the synthesis of the core amino acid, variations of this method and other synthetic strategies are employed.

One documented chemical synthesis of a derivative, 3-(2-amino-4-thiazolyl)-L-alanine, involves the following steps:

Protocol: Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine [5][6]

-

Reaction Setup: Charge a reactor with 3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt (112 mol) and 420 L of methanol.[5][6]

-

Base Addition: While stirring, add 34.4 kg of triethylamine to the slurry.[5][6]

-

Reflux: Heat the mixture to reflux and maintain for 1 hour.[5][6]

-

Cooling and Crystallization: Cool the reaction mixture to 5°C to induce product crystallization.[5][6]

-

Filtration and Washing: Filter the resulting solid and wash it with 25 L of cold methanol.[5][6]

-

Product Isolation: This process yields 26.3 kg of 3-(2-amino-4-thiazolyl)-L-alanine as a white solid.[5][6]

Note: This protocol describes the synthesis of a specific derivative. The synthesis of L-(4-Thiazolyl)alanine may require modifications to this procedure.

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of L-(4-Thiazolyl)alanine. Enzymatic resolution is a key technique used to separate enantiomers, yielding the desired L-isomer with high purity.

A study has described an efficient enzymatic resolution process for a thiazolyl-substituted α-methyl α-benzyl amine, a precursor that could be adapted for (4-Thiazolyl)alanine synthesis.[7] This approach often utilizes lipases to selectively hydrolyze an ester derivative of the racemic amino acid, allowing for the separation of the desired enantiomer.[7] Furthermore, enzymatic relay processes are being explored for the efficient bioproduction of 3-(4-thiazolyl)-l-alanine, highlighting the potential for scalable and sustainable manufacturing.[8]

Anticancer Activity: Mechanisms and Therapeutic Potential

Derivatives of (4-Thiazolyl)alanine have demonstrated significant potential as anticancer agents, with research pointing towards multiple mechanisms of action.

Interference with DNA Replication

The thiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases.[9] This structural similarity allows some 1,3,4-thiadiazole derivatives, which share the core heterocyclic structure, to interfere with DNA synthesis, thereby inhibiting the replication of tumor cells.[9]

Modulation of Key Signaling Pathways

(4-Thiazolyl)alanine-containing compounds have been shown to modulate the activity of enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1] Studies on thiazole derivatives have revealed their ability to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[10] Furthermore, some thiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells.[1][11] For instance, one study showed that a novel thiazole derivative induced cell cycle arrest at the G1/S phase and increased apoptosis in MCF-7 breast cancer cells.[1]

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of (4-Thiazolyl)alanine derivatives against cancer cell lines is commonly assessed using the MTT assay.

Protocol: MTT Assay for Cytotoxicity [9][12]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[9]

-

Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the (4-Thiazolyl)alanine derivative to the wells. Incubate for a further 24-48 hours.[9]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Dilute this stock in cell culture media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well.[9]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

Table 1: Cytotoxicity of selected thiazole derivatives against cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 |

| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 |

| Thiazole-amino acid hybrid | A549 (Lung Cancer) | 2.07 - 8.51 |

| Thiazole-amino acid hybrid | HeLa (Cervical Cancer) | 2.07 - 8.51 |

| Thiazole-amino acid hybrid | MCF-7 (Breast Cancer) | 2.07 - 8.51 |

Data compiled from references[1][13].

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. (4-Thiazolyl)alanine and its derivatives have shown promise in this area.

Mechanisms of Antimicrobial Action

The incorporation of D-3-(4-Thiazolyl)-alanine into peptide sequences can enhance their antimicrobial activity and improve their stability against enzymatic degradation.[3] The thiazole ring is thought to facilitate the interaction of these peptides with bacterial membranes, leading to membrane disruption and cell death.[3] Furthermore, docking studies have suggested that thiazole derivatives may exert their antibacterial effects by inhibiting essential bacterial enzymes such as E. coli MurB, which is involved in peptidoglycan biosynthesis.[14] For antifungal activity, inhibition of CYP51, an enzyme crucial for fungal cell membrane integrity, has been proposed.[14]

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a series of twofold dilutions of the (4-Thiazolyl)alanine derivative in a 96-well microplate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antiviral Activity: Targeting the SARS-CoV-2 Main Protease

The COVID-19 pandemic has highlighted the urgent need for effective antiviral therapies. (4-Thiazolyl)alanine has emerged as a key component in the design of potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.

Mechanism of Mpro Inhibition

Peptide aldehydes incorporating (4-Thiazolyl)alanine have been synthesized and shown to be potent inhibitors of SARS-CoV-2 Mpro.[15] These inhibitors act by binding to the active site of the protease, preventing it from cleaving the viral polyproteins and thus halting the viral life cycle.[15] The thiazole-4-yl alanine residue has been identified as a chemically stable and readily accessible replacement for other P1 residues in protease inhibitors, leading to strong antiviral activity in cell-based assays.[15] Some of these compounds have also demonstrated dual inhibition of Mpro and human cathepsin L, another protease involved in viral entry, suggesting a multi-pronged antiviral strategy.[15]

Dermatological Applications: Enhancing Skin Health

Beyond its systemic therapeutic potential, L-4-Thiazolylalanine (also known as Protinol™) has demonstrated significant benefits in skincare.

Strengthening the Skin Barrier and Promoting Repair

In vitro studies have shown that L-4-Thiazolylalanine enhances wound closure mechanisms and strengthens the skin barrier, as indicated by an increase in transepithelial electrical resistance (TEER).[2] It also exhibits antioxidant properties by increasing the expression of Heat Shock Protein 70 (HSP70) and reducing reactive oxygen species (ROS) production following UV exposure.[2]

Anti-Inflammatory and Soothing Effects

Clinically, L-4-Thiazolylalanine has been shown to have soothing benefits, reducing redness and erythema.[2] These anti-inflammatory effects contribute to its overall efficacy in improving skin health and appearance.

Pharmacokinetics and Toxicology: Considerations for Drug Development

While extensive data on the pharmacokinetics and toxicology of (4-Thiazolyl)alanine itself are not yet publicly available, preliminary information on related thiazole-containing compounds provides some initial insights.

Pharmacokinetics

The oral bioavailability of thiazole-containing compounds can be variable. For example, a study on a complex thiazole benzenesulfonamide β3-adrenergic receptor agonist showed oral bioavailabilities of 17% in rats, 27% in dogs, and 4% in monkeys, suggesting that absorption and first-pass metabolism can be significant factors.[16] Further studies are needed to determine the specific ADME (absorption, distribution, metabolism, and excretion) profile of (4-Thiazolyl)alanine.

Toxicology

A safety data sheet for N-Fmoc-3-(4-thiazolyl)-L-alanine indicates that while acute toxicity data is not available, it may be harmful if inhaled and may cause respiratory tract irritation.[17] General toxicology studies on L-alanine in rats have shown it to be well-tolerated at high doses, but specific toxicity studies on (4-Thiazolyl)alanine are necessary to establish its safety profile for therapeutic use.[5]

Future Directions and Conclusion

(4-Thiazolyl)alanine stands out as a non-proteinogenic amino acid with a rich and diverse range of biological activities. Its demonstrated efficacy as an anticancer, antimicrobial, and antiviral agent, coupled with its beneficial effects in skincare, underscores its significant potential in drug discovery and development. The versatility of its synthesis and its ability to be incorporated into peptides and small molecules provide a vast chemical space for the design of novel therapeutics.

Future research should focus on several key areas. A deeper understanding of the specific molecular mechanisms underlying its various biological activities will be crucial for optimizing its therapeutic potential. Comprehensive in vivo studies are needed to validate the in vitro findings and to establish its efficacy and safety in preclinical models. Furthermore, detailed pharmacokinetic and toxicology studies are essential to pave the way for its clinical development.

References

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. (2023). International Journal of Cosmetic Science. Retrieved from [Link]

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

Innovations in Antimicrobial Peptide Development with D-3-(4-Thiazolyl)-alanine. (2026). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020). Molecules. Retrieved from [Link]

-

Minimum inhibitory concentration (MIC in µg/mL) of thiazole compounds... (n.d.). ResearchGate. Retrieved from [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). RSC Chemical Biology. Retrieved from [Link]

-

Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Bioanalytical method validation: An updated review. (2012). Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Efficient bioproduction of 3-(4-thiazolyl)-l-alanine, an unnatural amino acid of pharmaceutical importance, by an enzymatic relay process. (2025). Green Synthesis and Catalysis. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]

-

The Synthesis of 4-Chloromethylthiazole Hydrochloride and β-(4-Thiazolyl)-alanine Hydrochloride. (1949). Journal of the American Chemical Society. Retrieved from [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Advances. Retrieved from [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2021). Molecules. Retrieved from [Link]

-

(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (2022). MDPI. Retrieved from [Link]

-

The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (2000). Drug Metabolism and Disposition. Retrieved from [Link]

-

Novel structural motifs consisting of chiral thiazolines: synthesis, molecular recognition, and anticancer activity. (2009). Journal of the American Chemical Society. Retrieved from [Link]

-

Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. (2004). The Journal of Organic Chemistry. Retrieved from [Link]

-

A 4-week oral toxicity study of L-alanine in rats with a recovery period of 2 weeks. (2025). Journal of Toxicologic Pathology. Retrieved from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

-

Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. (n.d.). PrepChem.com. Retrieved from [Link]

-

-

Thiazole: A privileged scaffold in drug discovery. (2025). ResearchGate. Retrieved from [Link]

-

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]

-

(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). ResearchGate. Retrieved from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). Molecules. Retrieved from [Link]

-

Bioanalytical Method Validation. (2019). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Cell-free enzymatic L-alanine synthesis from green methanol. (2023). Technical University of Munich. Retrieved from [Link]

-

Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (n.d.). American Chemical Society. Retrieved from [Link]

-

Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Toxicological screening. (2011). Journal of Pharmacology and Pharmacotherapeutics. Retrieved from [Link]

-

Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2025). Journal of the American Chemical Society. Retrieved from [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). Molecules. Retrieved from [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceutics. Retrieved from [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. (2020). ACS Central Science. Retrieved from [Link]

-

Aging of biological matrices and its effect on bioanalytical method performance. (2013). Bioanalysis. Retrieved from [Link]

-

Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. (2022). Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. researchhub.com [researchhub.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN102264691B - Process for the preparation of protected l-alanine derivatives - Google Patents [patents.google.com]

- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

Distinguishing L-4-Thiazolylalanine from Histidine: A Structural, Functional, and Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of amino acid chemistry and its application in drug development and life sciences, the ability to distinguish between structurally similar molecules is paramount. This guide provides a comprehensive technical analysis of the core differences between the canonical, proteinogenic amino acid L-histidine and the non-proteinogenic analogue, L-4-Thiazolylalanine. While both molecules share a common alanine backbone, the fundamental disparity in their heterocyclic side chains—imidazole for histidine and thiazole for L-4-Thiazolylalanine—gives rise to profoundly different physicochemical properties, biological functions, and analytical signatures.

This document is designed for researchers and development professionals, offering not just a comparative overview but also field-proven insights into the causality behind their distinct behaviors and the practical methodologies required for their unambiguous differentiation.

Section 1: Core Structural and Physicochemical Disparities

The foundational differences between histidine and L-4-Thiazolylalanine originate from the atomic composition of their respective five-membered aromatic rings. Histidine incorporates an imidazole ring, containing two nitrogen atoms, whereas L-4-Thiazolylalanine features a thiazole ring, which contains both a nitrogen and a sulfur atom.[1][2] This seemingly minor substitution has significant consequences for the molecule's overall properties.

Caption: Chemical structures of L-Histidine and L-4-Thiazolylalanine.

This structural divergence directly impacts key physicochemical parameters that govern solubility, reactivity, and biological interactions.

Key Physicochemical Differences:

-

Aromaticity and Electron Distribution: The presence of a sulfur atom in the thiazole ring alters the ring's aromaticity and electron density compared to the imidazole ring.[1] Thiazoles exhibit greater pi-electron delocalization than corresponding imidazoles, influencing their interaction with other molecules and surfaces, a critical factor in chromatography.[1]

-

Protonation and pKa: Histidine's imidazole side chain has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.[3] This makes it uniquely suited for roles in enzyme catalysis, often as part of a "catalytic triad".[4][5] The thiazole ring in L-4-Thiazolylalanine is significantly less basic, altering its charge state and its capacity for such catalytic functions.

-

Metal Chelation: The two nitrogen atoms in histidine's imidazole ring make it an excellent chelator of metal ions like zinc and copper, a property vital for the structure of proteins such as zinc-finger transcription factors and the active sites of enzymes like carbonic anhydrase.[3]

Table 1: Comparative Physicochemical Properties

| Property | L-4-Thiazolylalanine | L-Histidine | Rationale for Difference |

| Molecular Formula | C₆H₈N₂O₂S[6][7][8] | C₆H₉N₃O₂[9] | Substitution of a ring N-H group with a sulfur atom. |

| Molecular Weight | 172.21 g/mol [7][8] | 155.15 g/mol [9] | Sulfur is heavier than nitrogen, and there is one less hydrogen. |

| Heterocyclic Ring | Thiazole[8] | Imidazole[9] | Defines the core structural class. |

| Side Chain pKa | Lower (less basic) | ~6.0[3] | Sulfur's electronegativity and lower basicity compared to nitrogen. |

| Water Solubility | Slightly soluble[7] | Soluble[9] | The imidazole ring's ability to hydrogen bond contributes to higher solubility. |

| Appearance | Pale white to pale yellow solid[8] | White crystalline solid[9] | General property of pure amino acids. |

Section 2: Divergent Biological Roles and Mechanisms

The structural differences logically extend to vastly different roles in biological systems. Histidine is an essential, proteinogenic amino acid integral to life, while L-4-Thiazolylalanine is a synthetic analogue investigated for specific, targeted biological activities, particularly in dermatology.[8][10][11]

L-Histidine: A Multifunctional Biological Precursor

As one of the 22 proteinogenic amino acids, histidine is a fundamental building block of proteins.[12] Beyond this, it serves as a critical precursor for several key biomolecules:

-

Histamine: Formed via decarboxylation of histidine, histamine is a powerful neurotransmitter and a key mediator of immune responses, allergic reactions, and gastric acid secretion.[3][11][13]

-

Carnosine: A dipeptide synthesized from β-alanine and histidine, carnosine is found in high concentrations in muscle and brain tissue, where it acts as an antioxidant and a pH buffer.[3][4][11]

-

Catabolism: Histidine can be catabolized into glutamate, an excitatory neurotransmitter, which can then enter the citric acid cycle as α-ketoglutarate.[14]

L-4-Thiazolylalanine: A Targeted Bioactive Modulator

L-4-Thiazolylalanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Its biological activities stem from its ability to modulate specific cellular pathways. Research has primarily focused on its dermatological applications, where it has been shown to:

-

Stimulate Dermal Proteins: In vitro studies demonstrate its ability to increase the production of pro-collagen I and hyaluronic acid by fibroblasts.[10]

-

Strengthen Skin Barrier: It has been shown to improve skin barrier integrity and accelerate wound healing processes.[15][16]

-

Provide Antioxidant Effects: L-4-Thiazolylalanine can decrease the production of reactive oxygen species induced by UV exposure and increase the expression of heat shock protein 70 (HSP70).[15][16]

Caption: Contrasting biological fates of L-Histidine and L-4-Thiazolylalanine.

Section 3: Analytical Strategies for Differentiation

For the drug development professional, distinguishing between these two compounds in a mixture or verifying the identity of a starting material is a common requirement. Several analytical techniques can achieve this with high fidelity. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

Chromatographic Separation

Chromatography, which separates components based on their differential partitioning between a stationary and a mobile phase, is an ideal method.[17][18] The difference in polarity and aromaticity between the imidazole and thiazole rings provides a strong basis for separation.

Caption: General workflow for HPLC-based differentiation.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for separating L-histidine and L-4-Thiazolylalanine. The rationale for using RP-HPLC is that the non-polar stationary phase (C18) will interact differently with the two molecules based on their slight polarity differences. Histidine, being slightly more polar, is expected to elute earlier than L-4-Thiazolylalanine.

-

Objective: To resolve and quantify L-histidine and L-4-Thiazolylalanine in a standard mixture.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

L-histidine and L-4-Thiazolylalanine analytical standards.

-

-

Methodology:

-

Standard Preparation: Prepare individual 1 mg/mL stock solutions of each compound in Mobile Phase A. Create a mixed standard containing 100 µg/mL of each.

-

System Equilibration: Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the mixed standard solution.

-

Gradient Elution:

-

0-2 min: Isocratic at 2% B.

-

2-15 min: Linear gradient from 2% to 30% B.

-

15-17 min: Linear gradient from 30% to 95% B.

-

17-20 min: Hold at 95% B (column wash).

-

20-22 min: Return to 2% B.

-

22-27 min: Re-equilibration at 2% B.

-

-

Detection: Monitor the eluent at 210 nm. Both compounds have a peptide bond that absorbs at this wavelength.

-

Analysis: Identify the peaks based on the retention times of the individual standards. Histidine will elute earlier due to its higher polarity.

-

-

Self-Validation: The protocol's trustworthiness is established by running individual standards to confirm retention times before analyzing any unknown mixture. The peak purity can be assessed using a Diode Array Detector (DAD) if available. For complex matrices, a spike and recovery study should be performed to rule out matrix effects.[19]

Spectroscopic and Spectrometric Differentiation

For unambiguous structural confirmation, mass spectrometry and NMR spectroscopy are the definitive techniques.

-

Mass Spectrometry (MS): The most direct method. Due to the different elemental compositions, the exact masses are distinct.

-

L-Histidine (C₆H₉N₃O₂): Monoisotopic mass = 155.0695 g/mol .

-

L-4-Thiazolylalanine (C₆H₈N₂O₂S): Monoisotopic mass = 172.0306 g/mol .[7]

-

This mass difference of ~17 Da is easily resolved by any modern mass spectrometer, providing definitive identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a unique fingerprint based on the chemical environment of each proton. The protons on the heterocyclic rings of histidine and L-4-Thiazolylalanine will have distinct chemical shifts and coupling patterns due to the different electronic environments created by the imidazole versus the thiazole ring.[1]

Conclusion

While L-4-Thiazolylalanine and L-histidine share an L-alanine core, they are fundamentally distinct molecules. The substitution of a nitrogen atom in the imidazole ring of histidine with a sulfur atom to form the thiazole ring of L-4-Thiazolylalanine creates a cascade of differences. These range from basic physicochemical properties like molecular weight and pKa to profound divergences in biological function, where one acts as a universal protein building block and metabolic precursor, and the other as a targeted modulator of specific cellular pathways. For the researcher and drug developer, understanding these differences is crucial for study design, and leveraging them through robust analytical techniques like HPLC and mass spectrometry is essential for ensuring the identity, purity, and quality of their materials.

References

-

Bechinger, B., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. Available from: [Link]

-

Study.com. Histidine Structure, Properties & Function. Available from: [Link]

-

Draelos, Z. D., et al. (2022). L‐4‐Thiazolylalanine (Protinol), a Novel Non‐Proteinogenic Amino Acid, Demonstrates Epidermal and Dermal Efficacy with Clinically Observable Benefits. ResearchGate. Available from: [Link]

-

Haxaire, C., et al. (2023). Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. ResearchGate. Available from: [Link]

-

El-Hossainy, E. A., et al. (2019). Histidine and Histidine-Like Alkaloids. ResearchGate. Available from: [Link]

-

Remesh, A. & Sharma, A. (2023). Biochemistry, Histidine. NCBI Bookshelf. Available from: [Link]

-

Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. MDPI. Available from: [Link]

-

Wikipedia. Histidine. Available from: [Link]

-

van Ruitenbeek, P., et al. (2009). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. PubMed Central. Available from: [Link]

-

Brosnan, J. T. & Brosnan, M. E. (2020). Histidine Metabolism and Function. PubMed. Available from: [Link]

-

AL-Adilee, K. J. & Hammoodi, A. M. (2017). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. ResearchGate. Available from: [Link]

-

Zhang, Y., et al. (2020). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Frontiers in Chemistry. Available from: [Link]

-

Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. Available from: [Link]

-

News-Medical. (2018). Histidine Metabolism. Available from: [Link]

-

PubChem. L-Histidine. Available from: [Link]

-

Khan, I., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available from: [Link]

-

Save My Exams. (2025). Chromatography: Amino Acids. Available from: [Link]

-

IFSC. Experiment #11 – Chromatographic Separation of Amino Acids. Available from: [Link]

-

The Biology Project, University of Arizona. Amino Acids - Histidine. Available from: [Link]

-

Zhao, S., et al. (2004). Determination of histamine and histidine by capillary zone electrophoresis with pre-column naphthalene-2,3-dicarboxaldehyde derivatization and fluorescence detection. ResearchGate. Available from: [Link]

-

Dore, L., et al. (2015). Experimental and theoretical spectroscopic parameters of imidazole. ResearchGate. Available from: [Link]

-

Majhi, K. C., et al. (2018). Chapter 4 - Chromatographic Separation of Amino Acids. ResearchGate. Available from: [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

-

Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). Available from: [Link]

-

PrepChem.com. Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. Available from: [Link]

-

CUTM Courseware. Pyrazole, Imidazole and Thiazole. Available from: [Link]

-

ResearchGate. (2019). Histidine is continuously low in otherwise perfect amino acid separation with HPLC. Help??. Available from: [Link]

-

Haxaire, C., et al. (2023). Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. International Journal of Cosmetic Science. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acids - Histidine [biology.arizona.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Histidine Structure, Properties & Function - Lesson | Study.com [study.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. Histidine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. savemyexams.com [savemyexams.com]

- 18. docente.ifsc.edu.br [docente.ifsc.edu.br]

- 19. researchgate.net [researchgate.net]

The Strategic Integration of Thiazole-Containing Amino Acids in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous biologically active compounds. When incorporated into amino acid frameworks, this moiety bestows unique conformational constraints and electronic properties, making thiazole-containing amino acids invaluable building blocks in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for utilizing these privileged scaffolds in drug discovery and development. We will delve into key synthetic methodologies, analyze their impact on peptide and small molecule drug design, and examine their roles in modulating complex biological pathways.

The Thiazole Moiety: A Privileged Scaffold in Bioactive Molecules

The thiazole ring is a recurring motif in a diverse array of natural products, including vitamin B1 (thiamine), penicillins, and numerous marine-derived peptides.[1] Its prevalence in nature underscores its evolutionary selection as a stable and versatile functional group. In medicinal chemistry, the thiazole ring is prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. Furthermore, its rigid, planar structure can be strategically employed to lock the conformation of a molecule, thereby enhancing its binding affinity and selectivity for a biological target.[2][3]

Synthetic Strategies for Thiazole-Containing Amino Acids

The construction of the thiazole ring onto an amino acid scaffold is a critical step in the synthesis of these valuable building blocks. The choice of synthetic route is often dictated by the desired substitution pattern and the need to preserve the stereochemical integrity of the amino acid.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch synthesis is one of the most widely employed methods for the construction of thiazole rings.[1] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-containing amino acids, a common strategy involves the use of a protected amino acid-derived thioamide and an appropriate α-halocarbonyl compound.[4]

Experimental Protocol: Hantzsch Synthesis of a Protected 2-Amino-4-Arylthiazole Amino Acid Derivative [5]

This protocol outlines a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative from an N-Boc-protected dipeptide.

Step 1: Synthesis of the 2-Amino-4-Phenylthiazole Moiety

-

To a solution of acetophenone in a suitable solvent (e.g., ethanol), add one equivalent of thiourea.

-

Add a catalytic amount of iodine and reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with a non-polar solvent like hexane to afford 2-amino-4-phenylthiazole.

Step 2: Coupling with a Protected Dipeptide

-

Dissolve the N-Boc-protected dipeptide (1 equivalent) in chloroform.

-

Add 1 equivalent of 2-amino-4-phenylthiazole and 1 equivalent of dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Add a catalytic amount of triethylamine (Et3N) as a base.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected thiazole-containing peptide derivative.

Step 3: Deprotection

-

Dissolve the protected peptide derivative in trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure to obtain the final thiazole-containing amino acid derivative.

Solid-Phase Synthesis of Thiazole-Containing Peptides

The incorporation of thiazole-containing amino acids into peptides can be efficiently achieved using solid-phase peptide synthesis (SPPS).[6][7] This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with the key advantage of simplified purification at each step.

Experimental Protocol: General Solid-Phase Synthesis of a Thiazole-Containing Peptide [8]

This protocol provides a general workflow for incorporating a thiazole-containing amino acid into a peptide sequence using Fmoc-based SPPS.

Step 1: Resin Preparation and First Amino Acid Coupling

-

Swell a suitable resin (e.g., trityl-based resin) in a non-polar solvent like dichloromethane (DCM).[8]

-

Add a solution of the first Fmoc-protected amino acid (3 equivalents) and diisopropylethylamine (DIPEA; 7.5 equivalents) in dry DCM.[8]

-

Stir the mixture for 30-60 minutes at room temperature.[8]

-

Wash the resin with dimethylformamide (DMF).[8]

Step 2: Fmoc-Deprotection

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

Step 3: Coupling of the Thiazole-Containing Amino Acid

-

Pre-activate the Fmoc-protected thiazole-containing amino acid (3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

Step 4: Iterative Cycles and Cleavage

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Thiazole-Containing Amino Acids in Drug Design and Action

The unique structural and electronic features of thiazole-containing amino acids have been exploited in the development of a wide range of therapeutic agents.

Case Study: Dasatinib - A Tyrosine Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7] A key structural feature of Dasatinib is its 2-aminothiazole moiety, which plays a crucial role in its binding to the ATP-binding site of the BCR-ABL kinase.

Mechanism of Action: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[7] Dasatinib inhibits this kinase activity by binding to the ATP pocket, thereby blocking the downstream signaling pathways that lead to cell growth and survival.[7]

Dasatinib Inhibition of the BCR-ABL Signaling Pathway

Table 1: Kinase Inhibitory Profile of Dasatinib

| Kinase | IC₅₀ (nM) | Reference |

| BCR-ABL | 4.6 | [9] |

| SRC | - | [10] |

| c-KIT | - | [10] |

| EPHA2 | - | [11] |

| PDGFRβ | - | [10] |

| FAK | 0.2 | [11] |

Note: Specific IC₅₀ values for all kinases were not consistently available in the provided search results.

Case Study: Tiazofurin - An IMP Dehydrogenase Inhibitor

Tiazofurin is an antineoplastic agent that acts as a prodrug.[2] Intracellularly, it is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which is a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[2]

Mechanism of Action: IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, TAD depletes the intracellular pool of GTP, which is essential for DNA and RNA synthesis, as well as for signal transduction processes.[4] This leads to the arrest of cell proliferation and the induction of apoptosis in cancer cells.[4]

Tiazofurin Inhibition of the IMPDH Pathway

Table 2: Inhibitory Activity of Tiazofurin's Active Metabolite (TAD)

| Enzyme | Kᵢ (nM) | Reference |

| IMP Dehydrogenase | - | [2] |

Note: A specific Ki value for TAD was not available in the provided search results.

Case Study: Epothilone B - A Microtubule Stabilizer

Epothilone B is a natural product with potent anticancer activity that belongs to the class of microtubule-stabilizing agents.[12] Its complex macrocyclic structure features a thiazole-containing side chain that is crucial for its biological activity.

Mechanism of Action: Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape.[13] Epothilone B binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[12] This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[12]

Epothilone B's Effect on Microtubule Dynamics

Thiazole-Containing Amino Acids as Peptidomimetics

The incorporation of thiazole-containing amino acids into peptides is a powerful strategy for developing peptidomimetics with improved therapeutic properties.[2][3] The rigid thiazole ring can act as a conformational constraint, locking the peptide into a bioactive conformation and enhancing its binding affinity for its target.[2]

Impact on Proteolytic Stability and Cell Permeability

A major challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases and their poor cell permeability.[14][15] The introduction of a thiazole ring can address both of these issues. The unnatural thiazole structure is not recognized by most proteases, thus enhancing the peptide's resistance to enzymatic cleavage and prolonging its in vivo half-life.[14] Furthermore, the increased rigidity and altered polarity imparted by the thiazole moiety can, in some cases, improve the peptide's ability to cross cell membranes.[16] The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and assess the potential for a compound to be orally bioavailable.[17][18][19]

Thiazole-Containing Peptides as Antimicrobial Agents

Many naturally occurring antimicrobial peptides incorporate thiazole rings.[20][21] These peptides often exhibit potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. The thiazole moiety can contribute to the antimicrobial activity by facilitating interactions with bacterial cell membranes or by inhibiting essential bacterial enzymes.

Table 3: Antimicrobial Activity of Thiazole-Containing Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| Kocurin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25–0.5 | [20] |

| Catechol-derived thiazole | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [22] |

| Thiazole derivative 38 | E. coli | 4.32-4.60 | [23] |

Conclusion and Future Perspectives

Thiazole-containing amino acids represent a versatile and powerful class of building blocks for the design of novel therapeutics. Their unique structural and electronic properties allow for the fine-tuning of the pharmacological profiles of both small molecules and peptides. The continued development of efficient and stereoselective synthetic methods, coupled with a deeper understanding of their influence on biological systems, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. As our ability to rationally design molecules with desired properties grows, the strategic incorporation of thiazole-containing amino acids will remain a key enabler of innovation in medicinal chemistry.

References

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5422. [Link]

-

Synthesis of thiazole building blocks. Reagents and conditions. (n.d.). Retrieved from [Link]

-

Effects of the IMP-dehydrogenase inhibitor, Tiazofurin, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies. (2004). Leukemia Research, 28(11), 1137-1143. [Link]

-

(PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Retrieved from [Link]

-

Tiazofurin effects on IMP-dehydrogenase activity and expression in the leukemia cells of patients with CML blast crisis. (1996). Anticancer Research, 16(6A), 3323-3327. [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2019). Marine Drugs, 17(10), 583. [Link]

-

IMP dehydrogenase: inhibition by the anti-leukemic drug, tiazofurin. (1990). Advances in Enzyme Regulation, 30, 65-77. [Link]

-

Caco-2 cell permeability assays to measure drug absorption. (2006). Expert Opinion on Drug Discovery, 1(2), 175-185. [Link]

-

In situ structural mechanism of epothilone-B-induced CNS axon regeneration. (2023). Nature Communications, 14(1), 1-13. [Link]

-

Total Synthesis of an Epothilone Analogue Based on the Amide‐Triazole Bioisosterism. (2020). Chemistry – A European Journal, 26(62), 14106-14110. [Link]

-

Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). Cancer Research, 68(19), 7958-7967. [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2019). Marine Drugs, 17(10), 583. [Link]

-

Thiazoles in Peptides and Peptidomimetics. (n.d.). Retrieved from [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2018). Scientific Reports, 8(1), 1-16. [Link]

-

Caco-2 Permeability Assay. (n.d.). Retrieved from [Link]

-

Epothilone B Benefits Nigrostriatal Pathway Recovery by Promoting Microtubule Stabilization After Intracerebral Hemorrhage. (2018). Journal of the American Heart Association, 7(2), e007555. [Link]

-

IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... (n.d.). Retrieved from [Link]

-

Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues. (2000). Chemistry, 6(15), 2783-2800. [Link]

-

Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. (2019). Cancers, 11(9), 1346. [Link]

-

Structure of epothilones A and B. (n.d.). Retrieved from [Link]

-

Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. (2022). Marine Drugs, 20(6), 397. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2018). Molecules, 23(10), 2633. [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2019). Retrieved from [Link]

-

The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). Retrieved from [Link]

-

IMP Dehydrogenase: Structure, Mechanism and Inhibition. (2007). Chemical Reviews, 107(5), 1649-1705. [Link]

-

Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons. (2016). Neural Plasticity, 2016, 1-13. [Link]

-

Total synthesis of epothilone E and related side-chain modified analogues via a Stille coupling based strategy. (1999). Bioorganic & Medicinal Chemistry, 7(5), 665-697. [Link]

-

Caco-2 cell permeability assays to measure drug absorption. (2006). Retrieved from [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal, 10(4), 132-136. [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLoS ONE, 12(6), e0178943. [Link]

-

Microtubule Inhibitors Mechanism of Action. (2023, August 26). Retrieved from [Link]

-

Thiazole Analogues of the Marine Alkaloid Nortopsentin as Inhibitors of Bacterial Biofilm Formation. (2021). Marine Drugs, 19(1), 11. [Link]

-

Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (2008). Leukemia, 22(10), 1896-1904. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(3), 363-380. [Link]

-

Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (n.d.). Retrieved from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1745. [Link]

-

Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination. (2020). Chemical Communications, 56(76), 11251-11254. [Link]

-

Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. (2001). Chemistry & Biology, 8(9), 899-912. [Link]

-

Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. (2025). Cell Journal (Yakhteh), 27, 1745. [Link]

-

Thiazoles in Peptides and Peptidomimetics. (2018). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. IMP dehydrogenase: inhibition by the anti-leukemic drug, tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Effects of the IMP-dehydrogenase inhibitor, Tiazofurin, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In situ structural mechanism of epothilone-B-induced CNS axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Caco-2 Permeability | Evotec [evotec.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Total synthesis of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

(4-Thiazolyl)alanine role in peptide drug discovery

An In-Depth Technical Guide to the Role of (4-Thiazolyl)alanine in Peptide Drug Discovery

Foreword: Beyond the Canonical Twenty

In the landscape of peptide therapeutics, the twenty canonical amino acids provide a foundational alphabet. However, the true artistry and innovation in modern drug discovery lie in expanding this alphabet. The incorporation of non-proteinogenic amino acids has become a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the arsenal of synthetic building blocks, (4-Thiazolyl)alanine emerges as a particularly versatile and powerful tool. This guide provides an in-depth exploration of its strategic application, from fundamental properties to advanced therapeutic design, intended for researchers and drug development professionals seeking to leverage its unique advantages.

The Molecular Profile of (4-Thiazolyl)alanine

(4-Thiazolyl)alanine is an unnatural amino acid characterized by the replacement of the imidazole ring of histidine with a thiazole ring. This seemingly subtle substitution imparts a profound influence on the physicochemical properties of the resulting peptide, offering a unique combination of steric, electronic, and conformational effects that can be exploited in drug design.

Physicochemical Properties

The thiazole moiety is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This structure confers properties that are distinct from histidine's imidazole ring. The thiazole ring is less basic than imidazole and possesses a different hydrogen bonding profile, acting as a hydrogen bond acceptor via its nitrogen atom.[1]

| Property | L-Histidine | L-(4-Thiazolyl)alanine | Rationale for Impact in Drug Design |

| Side Chain pKa | ~6.0 | ~2.5-3.0 (estimated) | Reduces positive charge at physiological pH, potentially altering solubility, cell permeability, and receptor interactions. Avoids charge-state-related heterogeneity. |